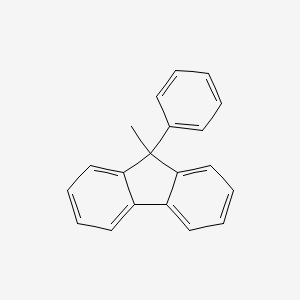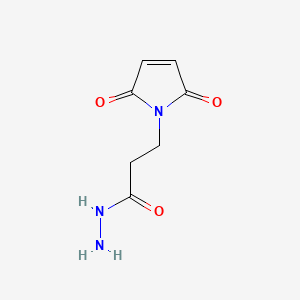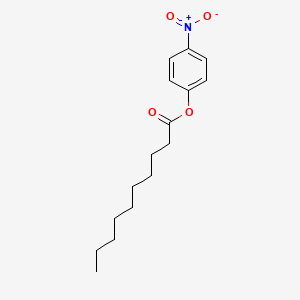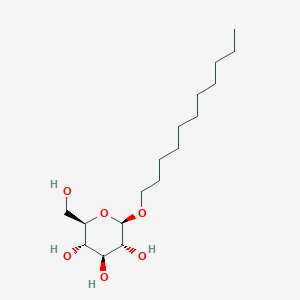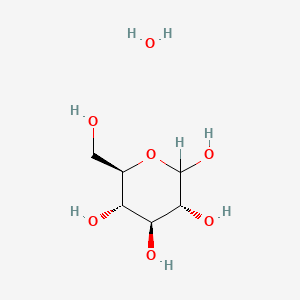
Chromium(III) telluride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chromium(III) telluride is an inorganic chemical compound composed of the chromium (III) cation and the telluride anion . It has a shadowy gray color and a hexagonal crystal structure .
Synthesis Analysis
Chromium(III) telluride can be synthesized using molecular beam epitaxy . The growth of 2D Cr3Te4 films with monolayer thickness is demonstrated at low substrate temperatures (~100°C), compatible with Si CMOS technology .Molecular Structure Analysis
Chromium(III) telluride has a hexagonal crystal structure . The surface atoms of the compound arrange themselves in a hexagonal pattern .Chemical Reactions Analysis
In basic solution, hydrogen peroxide oxidizes Cr(III) to Cr(VI) . This reaction is significant as it represents a potential pathway for the oxidation of Chromium(III) telluride.Physical And Chemical Properties Analysis
Chromium(III) telluride has a molar mass of 486.792 and appears as a dark gray powder . It has a density of 6.6-7.0 g/cm3 and a melting point of approximately 1300 °C . Its solubility in water is negligible .科学的研究の応用
Semiconductor Devices
Chromium(III) telluride is utilized in the semiconductor industry due to its unique electronic properties. As a narrow-gap semiconductor, it can be used in the fabrication of p-n junctions , diodes , and transistors . Its ability to conduct electricity while maintaining control over electron flow is essential for integrated circuits and microelectronic devices.
Spintronics
The compound exhibits strong paramagnetic properties, making it a candidate for spintronics applications . Spintronics, or spin electronics, leverages the intrinsic spin of the electron and its associated magnetic moment, in addition to its fundamental electronic charge, in solid-state devices. This could lead to the development of non-volatile memory systems that are faster and more energy-efficient than traditional devices.
Infrared Detection and Imaging
Cr2Te3’s properties are conducive to infrared detection and imaging . It can be used in night-vision devices, thermal cameras, and other systems that require sensitive detection of infrared radiation . This application is critical in various fields, including security, military, and medical diagnostics.
Magnetic Storage Media
Due to its ferromagnetic behavior at nanoscale thicknesses, Chromium(III) telluride has potential applications in magnetic storage media . It could be used to develop high-density storage devices, such as hard drives, with improved data retention and reduced susceptibility to magnetic field interference.
Catalysis
Chromium(III) telluride can act as a catalyst in chemical reactions. Its surface properties may facilitate the acceleration of certain reactions, potentially leading to more efficient industrial processes for the production of chemicals and pharmaceuticals .
Nanotechnology
The ability to synthesize Cr2Te3 in controlled nanoscale structures opens up applications in nanotechnology . These include the creation of nanocrystals and nanostructures for use in medical imaging, drug delivery, and the development of new materials with enhanced properties.
作用機序
Target of Action
Chromium(III) telluride primarily targets the beta subunit of mitochondrial ATP synthase . This enzyme plays a crucial role in cellular energy production by synthesizing ATP (adenosine triphosphate) within the mitochondria. The beta subunit is considered a novel site for Cr(III) action, influencing physiological effects beyond the classical insulin-signaling pathway .
Mode of Action
Chromium(III) telluride alters enzyme activity by displacing magnesium ions within ATP synthase’s beta subunit. This displacement activates the downstream AMP-activated protein kinase (AMPK) pathway . As a result, glucose metabolism improves, and mitochondrial damage caused by hyperglycemia is reduced .
Biochemical Pathways
The affected pathways include:
- Chromium(III) telluride may impact protein synthesis pathways. The compound influences glucose utilization and lipid processing. It may contribute to cellular antioxidant defenses .
Action Environment
Environmental factors (e.g., pH, temperature) influence the compound’s stability and efficacy. Understanding these conditions is essential for optimizing its use.
Safety and Hazards
将来の方向性
The realization of long-range magnetic ordering in two-dimensional (2D) systems like Chromium(III) telluride can potentially revolutionize next-generation information technology . The successful fabrication of crystalline Cr3Te4 monolayers with room temperature ferromagnetism is a significant step in this direction . Future investigations could leverage the intricate interplay between chromium and mitochondrial ATP synthase .
特性
InChI |
InChI=1S/2Cr.3Te |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJHBRMODJKXLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cr]=[Te].[Cr]=[Te].[Te] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cr2Te3 |
Source


|
| Record name | chromium(III) telluride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Chromium(III)_telluride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12053-39-3 |
Source


|
| Record name | Dichromium tritelluride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.809 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

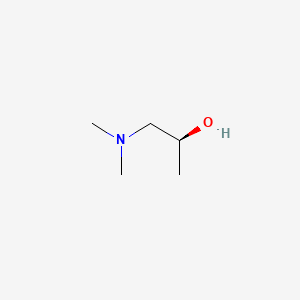

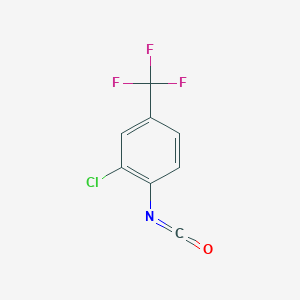


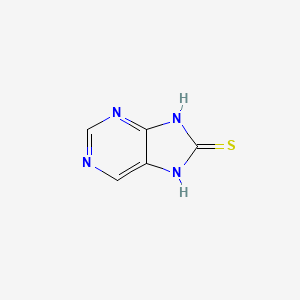
![2-[N-(p-Chlorophenyl)carbamoyl]-3-naphthyl acetate](/img/structure/B1588074.png)
